4-iodo-N-(2-thienylmethyl)benzenesulfonamide
Description
4-Iodo-N-(2-thienylmethyl)benzenesulfonamide is a halogenated sulfonamide derivative characterized by an iodine substituent at the para position of the benzene ring and a 2-thienylmethyl group attached to the sulfonamide nitrogen. This compound belongs to a broader class of benzenesulfonamides, which are widely explored for their pharmacological and biochemical properties, including enzyme inhibition, receptor antagonism, and antimicrobial activity .
Properties
IUPAC Name |
4-iodo-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMVNAARFVEYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(2-thienylmethyl)benzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(2-thienylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Anti-Inflammatory Applications
Research indicates that compounds similar to 4-iodo-N-(2-thienylmethyl)benzenesulfonamide exhibit anti-inflammatory properties. For instance, benzenesulfonamide derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain.
Key Findings:
- Mechanism of Action: Compounds targeting COX-2 can reduce inflammation associated with conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease .
- Clinical Relevance: A study highlighted that these compounds could be beneficial in treating various inflammatory disorders with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer potential of this compound has been explored through its ability to inhibit specific enzymes related to tumor growth.
Case Studies:
- Enzyme Inhibition: Research demonstrated that derivatives of benzenesulfonamide showed significant inhibition against carbonic anhydrase IX, an enzyme overexpressed in many cancers. This inhibition was linked to induced apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) with an IC50 value ranging from 10.93 to 25.06 nM .
- Cellular Studies: In vitro studies indicated that certain compounds could lead to a 22-fold increase in apoptotic cells compared to controls, suggesting strong anticancer activity .
Antimicrobial Properties
The antimicrobial efficacy of sulfonamide derivatives, including this compound, has been documented, showcasing their potential as antibacterial agents.
Research Insights:
- Bacterial Growth Inhibition: Studies have reported that sulfonamides can interfere with bacterial growth by inhibiting essential metabolic pathways .
- Biofilm Disruption: Some derivatives have demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness against infections .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 4-iodo-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogenated Benzenesulfonamides
Iodine substitution distinguishes this compound from analogs with other halogens (Cl, Br, F). Key comparisons include:
Key Observations :
- Iodine vs. Other Halogens : Iodine’s larger atomic radius and lower electronegativity enhance aromatic electron density, improving interactions with metal ions (e.g., Ca²⁺ in PLA2 enzymes) and biological targets .
Physicochemical Properties
- Lipophilicity : Iodine increases logP compared to Cl/Br/F analogs, improving blood-brain barrier penetration (relevant for CNS targets like 5-HT6) .
- Solubility : Thienylmethyl group may reduce aqueous solubility vs. polar substituents (e.g., pyrimidinyl in Compound D ) .
- Thermal Stability : Iodinated sulfonamides generally exhibit higher melting points (e.g., 177–180°C for chlorinated analog 11 ) .
Biological Activity
4-Iodo-N-(2-thienylmethyl)benzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12INO2S, with a molecular weight of 325.19 g/mol. The compound features a sulfonamide group, an iodine atom at the para position of the benzene ring, and a thienylmethyl substituent.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. In vitro tests demonstrated that certain sulfonamides can inhibit the growth of various bacterial strains, showcasing their potential as therapeutic agents against infections .
Anticancer Activity
The anticancer potential of sulfonamides has been widely investigated. In particular, compounds with structural similarities to this compound have been evaluated for their efficacy against cancer cell lines. A notable study reported that sulfonamide derivatives exhibited cytotoxic effects on breast carcinoma cells (MCF-7), with some compounds showing IC50 values significantly lower than those of established chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 3p | MCF-7 | 1.72 | |
| 5-Fluorouracil | MCF-7 | 4.8 | |
| Compound 3j | Various | Variable |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exerting its antibacterial effects. In cancer cells, similar mechanisms involving the inhibition of key metabolic pathways have been proposed, leading to apoptosis and reduced proliferation.
Case Studies
- Antimicrobial Efficacy : A study involving a series of thienylmethyl sulfonamides demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the thienyl group significantly influenced the antimicrobial potency.
- Cytotoxicity in Cancer Models : In a comprehensive evaluation of various sulfonamide derivatives, researchers found that specific substitutions on the benzene ring enhanced cytotoxicity against several cancer cell lines, including MCF-7 and others. The most promising compounds were further analyzed through docking studies to predict their binding affinities to target proteins involved in cell cycle regulation.
Q & A
Basic: What synthetic routes are commonly employed for preparing 4-iodo-N-(2-thienylmethyl)benzenesulfonamide?
The synthesis typically involves:
- Iodination of the benzene ring : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to introduce the iodine substituent regioselectively .
- Sulfonamide formation : Coupling 4-iodobenzenesulfonyl chloride with 2-thienylmethylamine via nucleophilic substitution. Solvents like dichloromethane or THF, and bases such as triethylamine, are used to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization ensures high purity. Reaction progress is monitored via TLC or HPLC .
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the thienylmethyl group (δ ~2.5–3.5 ppm for methylene protons) and aromatic iodobenzene signals (δ ~7.5–8.5 ppm) .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. For example, the C–I bond length typically measures ~2.09 Å, consistent with aryl iodides .
- IR spectroscopy : Sulfonamide S=O stretches appear at ~1150–1300 cm, while N–H bending modes occur near 3300 cm .
Advanced: How can regioselectivity challenges during iodination be addressed in synthesis?
Regioselectivity is influenced by:
- Directing groups : The sulfonamide moiety acts as a meta-director, but steric effects from the thienylmethyl group may alter substitution patterns. Computational modeling (DFT) predicts electron density distribution to guide optimization .
- Reaction conditions : Lower temperatures (0–5°C) and dilute iodine sources minimize polyiodination. Competitive experiments with analogs (e.g., chloro vs. iodo derivatives) help refine protocols .
Advanced: What computational strategies predict the compound’s biological target interactions?
- Molecular docking (AutoDock Vina) : The thienylmethyl group’s hydrophobic interactions and sulfonamide’s hydrogen-bonding capacity are modeled against protein targets (e.g., carbonic anhydrase). Docking scores (ΔG values) prioritize high-affinity binding modes .
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity predictions .
Advanced: How does the thiophene moiety influence biological activity in sulfonamide derivatives?
- Structure-activity relationships (SAR) : Thiophene enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine in kinases). Comparative studies with phenyl or pyridyl analogs show reduced activity, highlighting thiophene’s electronic contributions .
- Metabolic stability : Thiophene’s lower oxidation potential compared to benzene may improve pharmacokinetic profiles, as seen in anticancer analogs .
Advanced: What experimental evidence supports tautomeric or conformational dynamics in this compound?
- Enol-imine/keto-amine tautomerism : UV-vis spectroscopy (e.g., λmax shifts in polar solvents) and DFT-based Gibbs free energy calculations reveal thermodynamically favored tautomers. For example, enol-imine forms dominate in nonpolar solvents .
- Variable-temperature NMR : Detects rotational barriers around the sulfonamide N–S bond, influenced by steric hindrance from the thienylmethyl group .
Advanced: How are crystallographic data validated to ensure structural accuracy?
- SHELX validation tools : Check for ADDSYM alerts to detect missed symmetry and PLATON’s STRUCTURE VALIDATION to identify geometric outliers (e.g., unusual bond angles) .
- R-factor convergence : A final R1 < 0.05 and wR2 < 0.15 indicate high-quality refinement. Displacement parameter analysis (e.g., U values) ensures no disorder in the iodine or thiophene groups .
Advanced: How does this compound compare to other sulfonamides in antimicrobial or anticancer assays?
- Antimicrobial activity : The iodine atom’s electronegativity enhances membrane penetration, as shown in MIC assays against S. aureus (MIC ~8 µg/mL vs. 16 µg/mL for non-iodinated analogs) .
- Anticancer potential : In MTT assays, the thienylmethyl group increases cytotoxicity (IC ~12 µM in HeLa cells) compared to methyl or ethyl derivatives, likely due to enhanced DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
